Cas no 1261914-76-4 (4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)

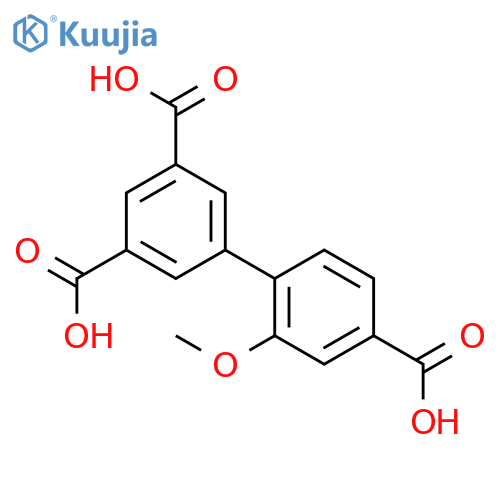

1261914-76-4 structure

商品名:4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid

CAS番号:1261914-76-4

MF:C16H12O7

メガワット:316.262285232544

MDL:MFCD18322535

CID:2763164

PubChem ID:53228354

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2'-Methoxy-[1,1'-biphenyl]-3,4',5-tricarboxylic acid

- MFCD18322535

- 4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%

- 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid

- 1261914-76-4

- 4-(3,5-DICARBOXYPHENYL)-3-METHOXYBENZOIC ACID

- DTXSID10691887

- 4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid

-

- MDL: MFCD18322535

- インチ: InChI=1S/C16H12O7/c1-23-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(5-9)16(21)22/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)

- InChIKey: PLLMZOWRLAQLRC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 316.05830272Da

- どういたいしつりょう: 316.05830272Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 453

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 121Ų

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329812-5g |

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%; . |

1261914-76-4 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB329812-5 g |

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%; . |

1261914-76-4 | 95% | 5g |

€1159.00 | 2023-04-26 |

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1261914-76-4 (4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 857369-11-0(2-Oxoethanethioamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261914-76-4)

清らかである:99%

はかる:5g

価格 ($):687.0